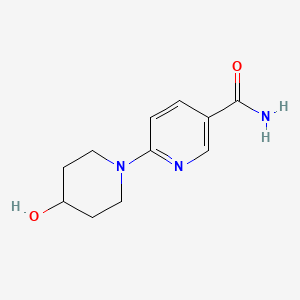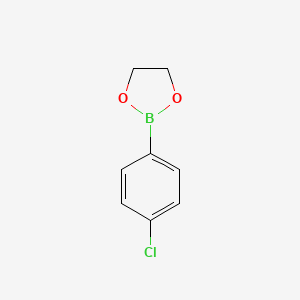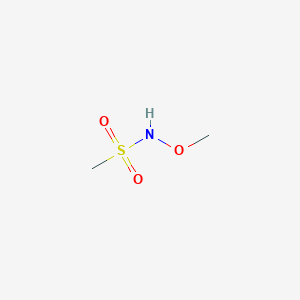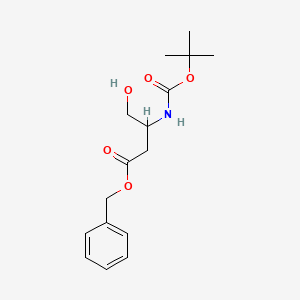
Boc-D-aspartinol 4-Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-aspartinol 4-Benzyl Ester is a synthetic organic compound that is often used in various chemical and pharmaceutical research applications It is characterized by its complex structure, which includes a benzyl group, a t-butoxycarbonylamino group, and a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-aspartinol 4-Benzyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a t-butoxycarbonyl (Boc) group, followed by the esterification of the hydroxybutanoate moiety with a benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-D-aspartinol 4-Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Boc-D-aspartinol 4-Benzyl Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-D-aspartinol 4-Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Boc-D-aspartinol 4-Benzyl Ester include:
- Benzyl 3-amino-4-hydroxybutanoate
- Benzyl 3-t-butoxycarbonylamino-4-oxobutanoate
- Benzyl 3-t-butoxycarbonylamino-4-methoxybutanoate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows it to participate in a unique set of chemical reactions and applications. The presence of the t-butoxycarbonylamino group provides additional stability and protection during chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
benzyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |
InChI Key |
XEGSFNZVTUGZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


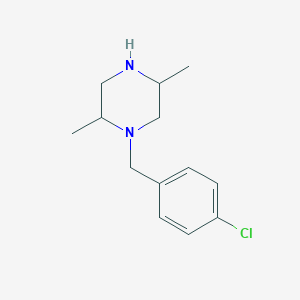
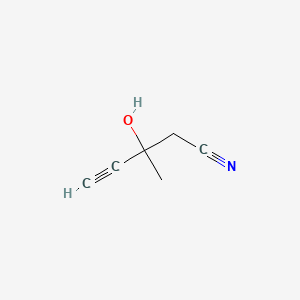
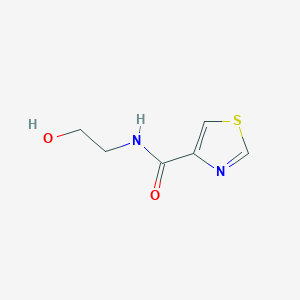
![[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
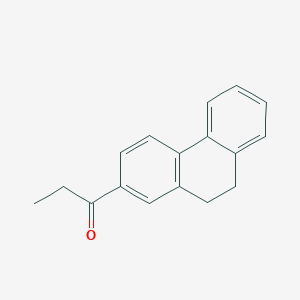
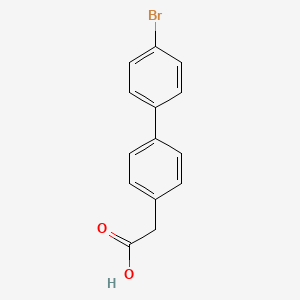
![ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate](/img/structure/B8677527.png)
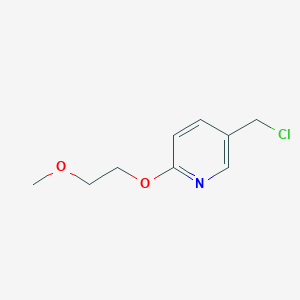
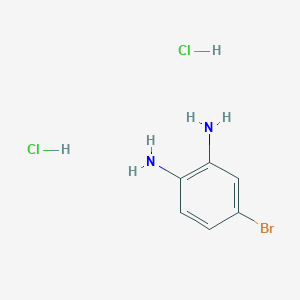
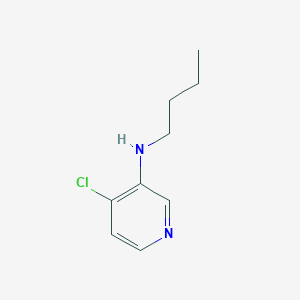
![Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy](/img/structure/B8677551.png)
